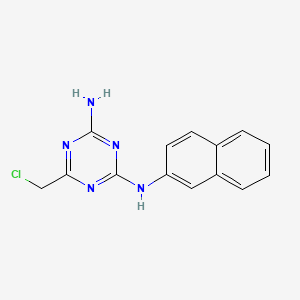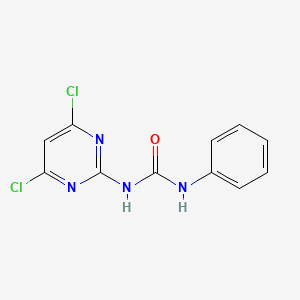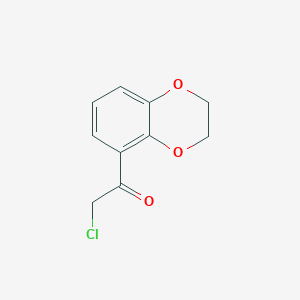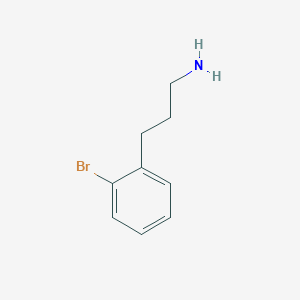![molecular formula C16H13Cl2F3N2O3S B3037939 2-[2,4-dichloro(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 672951-67-6](/img/structure/B3037939.png)
2-[2,4-dichloro(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide
Übersicht
Beschreibung
The compound “2-[2,4-dichloro(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide” is a chemical substance with the molecular formula C16H13Cl2F3N2O3S . It has a molar mass of 441.25 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, and toxicity . Unfortunately, the specific physical and chemical properties for this compound were not available in the search results.Wissenschaftliche Forschungsanwendungen
Oxidation and Synthesis Studies
Oxidation of N-(1-Hydroxypolychloroethyl)sulfonamides:
- Research has explored the oxidation of various sulfonamides, leading to the formation of products like N-(arylsulfonyl)dichloro(phenyl)acetamides, which are closely related to the compound (Rozentsveig et al., 2001).
Cyclopalladation of Aniline Derivatives:
- Studies on cyclopalladation involving various aniline derivatives, similar to the compound of interest, have been conducted. These studies provide insights into the binding and coordination of such compounds with palladium(II) acetate and trifluoroacetic acid (Mossi et al., 1992).
Chemical Structure and Reactivity
- Conformation Studies:
- The conformation of similar compounds like 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamides has been analyzed through dipole moment methods and quantum chemical calculations, which can provide insights into the structural aspects of related compounds (Ishmaeva et al., 2015).
Antimicrobial Properties
- Synthesis and Antimicrobial Evaluation:
- Studies have focused on the synthesis of heterocycles incorporating sulfamoyl moieties, showing antimicrobial properties. These studies highlight the potential of acetamide derivatives in developing new antimicrobial agents (Darwish et al., 2014).
Crystal Structure Analysis
- Crystal Structure Investigations:
- Research into the crystal structure of similar compounds, such as 2,2-dichloro-N-(4-chlorophenylsulfonyl)acetamide, provides valuable information about molecular conformations and intermolecular interactions, which are crucial for understanding the properties of the compound (Gowda et al., 2008).
Ionic Liquids and Force Field Models
- Development of Ionic Liquids:
- Investigations into ionic liquids with anions based on fluorosulfonyl derivatives, including compounds structurally related to 2-[2,4-dichloro(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide, have been conducted. This research aids in understanding the physical properties and potential applications of such compounds in various fields (Gouveia et al., 2017).
Synthesis Techniques
- Novel Synthesis Methods:
- Research into synthesizing similar compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, provides insights into various synthesis techniques and their outcomes, which can be applied to the synthesis and study of related compounds (Zhong-cheng & Wan-yin, 2002).
Agricultural Applications
- Crop Protection Studies:
- Studies have investigated the use of similar compounds in protecting crops from stress, demonstrating the potential agricultural applications of acetamide derivatives (Tseng & Li, 1984).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,4-dichloro-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2F3N2O3S/c1-27(25,26)23(14-6-5-11(17)8-13(14)18)9-15(24)22-12-4-2-3-10(7-12)16(19,20)21/h2-8H,9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBNBAYNAXFJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801128968 | |
| Record name | 2-[(2,4-Dichlorophenyl)(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
672951-67-6 | |
| Record name | 2-[(2,4-Dichlorophenyl)(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672951-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,4-Dichlorophenyl)(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-pentylphenyl)sulphonyl]-1,4-diazepane](/img/structure/B3037858.png)
![1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B3037865.png)

![(2E)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B3037868.png)

![2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]-](/img/structure/B3037871.png)





![Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate](/img/structure/B3037878.png)
